1-(4-Chlorophenyl)-2-(diethylamino)ethanol
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Overview
Description
1-(4-Chlorophenyl)-2-(diethylamino)ethanol is a chemical compound with a molecular formula of C12H18ClNO. This compound is known for its applications in organic synthesis and as a catalyst in various chemical reactions. It is characterized by the presence of a chlorophenyl group and a diethylamino group attached to an ethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(diethylamino)ethanol typically involves the reaction of 4-chlorobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(diethylamino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction can produce 4-chlorophenylethanol.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(diethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(diethylamino)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanol: Similar in structure but lacks the diethylamino group.
1-(4-Chlorophenyl)ethylamine: Contains an amine group instead of an ethanol backbone.
4-Chlorobenzaldehyde: A precursor in the synthesis of 1-(4-Chlorophenyl)-2-(diethylamino)ethanol.
Uniqueness
This compound is unique due to the presence of both the chlorophenyl and diethylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications.
Properties
CAS No. |
67428-77-7 |
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Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(diethylamino)ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-3-14(4-2)9-12(15)10-5-7-11(13)8-6-10/h5-8,12,15H,3-4,9H2,1-2H3 |
InChI Key |
SCDVMBDRHVNOKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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